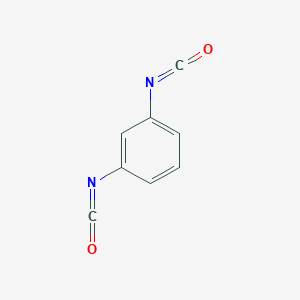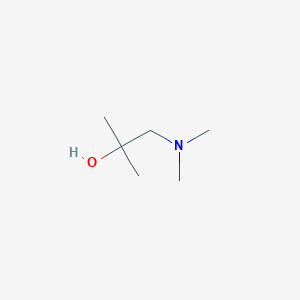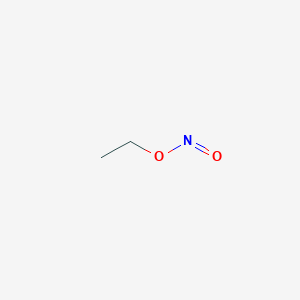
N,N-Dibenzylpyridine-4-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzylpyridine-4-methylamine, also known as DBPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBPMA is a tertiary amine that contains a pyridine ring and two benzyl groups. It has been found to exhibit a range of interesting biochemical and physiological effects, which have made it a popular choice for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzylpyridine-4-methylamine has been studied extensively for its potential applications in scientific research. One area of interest is its ability to act as a ligand for various receptors and transporters in the brain. For example, N,N-Dibenzylpyridine-4-methylamine has been found to bind to the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, mood regulation, and drug addiction. N,N-Dibenzylpyridine-4-methylamine has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Wirkmechanismus
The exact mechanism of action of N,N-Dibenzylpyridine-4-methylamine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. N,N-Dibenzylpyridine-4-methylamine has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its effects on mood and behavior. Additionally, N,N-Dibenzylpyridine-4-methylamine has been shown to inhibit the reuptake of dopamine and norepinephrine, which could also contribute to its effects on neurotransmitter levels.
Biochemische Und Physiologische Effekte
N,N-Dibenzylpyridine-4-methylamine has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to have anxiolytic and antidepressant-like effects in animal models, which could make it a potential treatment option for mood disorders. N,N-Dibenzylpyridine-4-methylamine has also been found to have antinociceptive effects, meaning it can reduce pain perception. Additionally, N,N-Dibenzylpyridine-4-methylamine has been shown to have neuroprotective effects, which could make it a potential treatment option for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Dibenzylpyridine-4-methylamine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using N,N-Dibenzylpyridine-4-methylamine is that it can be difficult to work with due to its low solubility in water. Additionally, some of its effects on neurotransmitter systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on N,N-Dibenzylpyridine-4-methylamine. One area of interest is its potential as a treatment option for mood disorders such as depression and anxiety. Additionally, its neuroprotective effects could make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N,N-Dibenzylpyridine-4-methylamine and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of N,N-Dibenzylpyridine-4-methylamine can be achieved through a number of different methods. One common approach involves the reaction of 4-methylpyridine with benzyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with additional benzyl chloride to yield N,N-Dibenzylpyridine-4-methylamine. Other methods involve the use of different starting materials and reaction conditions, but all ultimately result in the formation of N,N-Dibenzylpyridine-4-methylamine.
Eigenschaften
CAS-Nummer |
14147-07-0 |
|---|---|
Produktname |
N,N-Dibenzylpyridine-4-methylamine |
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-benzyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2/c1-3-7-18(8-4-1)15-22(16-19-9-5-2-6-10-19)17-20-11-13-21-14-12-20/h1-14H,15-17H2 |
InChI-Schlüssel |
BPLXDKVKYBVOAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Andere CAS-Nummern |
14147-07-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















